molecular formula C16H16FNO B4513114 N-benzyl-3-(4-fluorophenyl)propanamide

N-benzyl-3-(4-fluorophenyl)propanamide

Cat. No.: B4513114
M. Wt: 257.30 g/mol
InChI Key: XEOBAQOLMVUJJN-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-fluorophenyl)propanamide is a useful research compound. Its molecular formula is C16H16FNO and its molecular weight is 257.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 257.121592296 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Characterization and Synthesis

  • Synthesis and Characterization : N-Benzyl-3-(4-fluorophenyl)propanamide analogs have been synthesized and characterized using various spectroscopic techniques, demonstrating their potential for further chemical and pharmacological exploration. For instance, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, a related compound, was synthesized and characterized via 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).

  • Preparation Methods : These compounds can be prepared through various chemical reactions, including amine exchange reactions, as demonstrated by the preparation of isomeric N-Benzyl-3-[(chlorophenyl)amino]propanamides (Idris, Ayeni, & Sallau, 2011).

Potential Therapeutic Applications

  • Anticonvulsant Properties : Several studies have investigated the anticonvulsant potential of this compound analogs. For example, research on N-(2-benzoylbenzofuran-3-yl)-3-(substituted)-propanamide analogs has highlighted their potential in meeting the pharmacophore requirements essential for anticonvulsant activity. These compounds have shown promising results in various seizure tests, indicating their potential for use in epilepsy treatment (Kamal, Shakya, Ahsan, & Jawaid, 2013).
  • Analgesic Activities : Certain derivatives, such as 2-sulfonamidopyridine C-region derivatives of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamide, have been studied as TRPV1 ligands and have shown significant analgesic activity in models such as the formalin pain model. This indicates their potential as analgesics for treating pain-related conditions (Ann et al., 2016).

Properties

IUPAC Name

N-benzyl-3-(4-fluorophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO/c17-15-9-6-13(7-10-15)8-11-16(19)18-12-14-4-2-1-3-5-14/h1-7,9-10H,8,11-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEOBAQOLMVUJJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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